1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione
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Overview
Description
1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a dimethylamino-substituted phenyl ring, and a tetrahydropyrazinedione core. Its molecular formula is C20H22N2O2.
Preparation Methods
The synthesis of 1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methylene group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, often using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, depending on the reaction conditions.
Scientific Research Applications
1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-Benzyl-6-{[4-(methylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione
- 1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyridinedione
- 1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrrolidinedione
These compounds share structural similarities but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.
Properties
IUPAC Name |
(6E)-1-benzyl-6-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22(2)17-10-8-15(9-11-17)12-18-20(25)21-13-19(24)23(18)14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,21,25)/b18-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYCLKROCJHITC-LDADJPATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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